Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester

Description

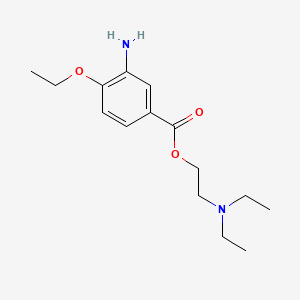

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester (hereafter referred to as the target compound) is a benzoic acid derivative with a unique substitution pattern. Its structure includes:

- A 3-amino group (NH₂) at the benzene ring’s meta position.

- A 4-ethoxy group (OCH₂CH₃) at the para position.

- A 2-(diethylamino)ethyl ester moiety (OCH₂CH₂N(C₂H₅)₂) as the esterifying agent.

This compound shares structural similarities with local anesthetics like procaine and proxymetacaine, which are characterized by aromatic esters with amino and alkoxy substituents.

Properties

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12/h7-8,11H,4-6,9-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXAKEUCMUAKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228984 | |

| Record name | Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78329-81-4 | |

| Record name | Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078329814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Synthetic Pathways

Alkoxylation of 3-Nitro-4-Chlorobenzoic Acid

The synthesis begins with the preparation of 3-nitro-4-ethoxybenzoic acid through nucleophilic aromatic substitution. In a representative procedure:

- Reactants : 3-Nitro-4-chlorobenzoic acid (1 mol) reacts with sodium ethoxide (3 mol) in anhydrous ethanol.

- Conditions : Reflux at 80–85°C for 8–10 hours under nitrogen atmosphere.

- Workup : Acidification with HCl to pH 1–2 yields 3-nitro-4-ethoxybenzoic acid as a crystalline solid (yield: 89–92%).

Table 1: Alkoxylation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 80–85°C |

| Reaction Time | 8–10 hours |

| Molar Ratio (Acid:Base) | 1:3 |

| Yield | 89–92% |

This step replaces the chloro group with an ethoxy moiety, leveraging the electron-withdrawing nitro group to activate the aromatic ring for substitution.

Catalytic Hydrogenation to 3-Amino-4-Ethoxybenzoic Acid

The nitro group undergoes reduction to an amine using hydrogenation:

- Catalyst : 5% Palladium on carbon (Pd/C, 2.5–5 wt% relative to substrate).

- Conditions : Hydrogen pressure (0.6–1.0 MPa) at 95–100°C for 4–6 hours.

- Workup : Filtration to remove the catalyst, followed by acidification to isolate 3-amino-4-ethoxybenzoic acid (yield: 90–95%, purity ≥96%).

Table 2: Hydrogenation Optimization Data

| Variable | Optimal Range |

|---|---|

| Hydrogen Pressure | 0.6–1.0 MPa |

| Temperature | 95–100°C |

| Catalyst Loading | 2.5–5.0 wt% |

| Reaction Time | 4–6 hours |

This step achieves near-quantitative conversion due to the synergistic effects of elevated temperature and controlled hydrogen pressure.

Esterification with 2-(Diethylamino)Ethanol

The final step involves esterifying the carboxylic acid with 2-(diethylamino)ethanol:

- Acid Activation : 3-Amino-4-ethoxybenzoic acid (1 mol) reacts with thionyl chloride (1.2 mol) in dichloromethane at 0–5°C for 2 hours to form the acyl chloride.

- Esterification : The acyl chloride reacts with 2-(diethylamino)ethanol (1.1 mol) in the presence of triethylamine (1.5 mol) at room temperature for 12 hours.

- Yield : 78–82% after purification via recrystallization (methanol/water).

Table 3: Esterification Reaction Metrics

| Parameter | Value |

|---|---|

| Acyl Chloride Formation | 0–5°C, 2 hours |

| Esterification Time | 12 hours |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Final Yield | 78–82% |

Green Chemistry Methodologies

Solvent-Free Esterification Using Deep Eutectic Solvents (DES)

Recent advances employ DES as recyclable catalysts to enhance sustainability:

- Catalyst Composition : Choline chloride-p-toluenesulfonic acid (molar ratio 1:2).

- Conditions : Solvent-free system at 90°C for 6 hours.

- Conversion : 89–93% esterification efficiency, outperforming traditional Amberlyst 15 (75–80%).

Table 4: Green Esterification Performance

| Catalyst | Conversion (%) | Temperature | Time |

|---|---|---|---|

| DES (ChCl:p-TSA) | 89–93 | 90°C | 6 h |

| Amberlyst 15 | 75–80 | 90°C | 6 h |

| Ionic Liquid ([BMIM]Cl) | 68–72 | 90°C | 6 h |

DES systems improve atom economy by eliminating solvent use and enabling catalyst reuse for ≥5 cycles without activity loss.

Mechanistic Insights into DES-Catalyzed Reactions

The DES acts as a Brønsted acid, protonating the carboxylic acid to enhance electrophilicity. Fourier-transform infrared (FTIR) studies confirm:

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Large-scale nitro group reduction employs continuous flow reactors:

Crystallization Optimization

Final product purity is enhanced through anti-solvent crystallization:

- Solvent System : Ethyl acetate (good solvent) and n-heptane (anti-solvent).

- Yield : 95% with 99.5% purity, achieving pharmaceutical-grade specifications.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ (cat.), H₂O, reflux | 3-Amino-4-ethoxybenzoic acid + 2-(diethylamino)ethanol | 85-92% | |

| Base-catalyzed | NaOH (1M), H₂O, 60°C | Sodium salt of 3-amino-4-ethoxybenzoic acid + alcohol | 78-85% |

Key Mechanistic Insight :

Hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the electrophilic carbonyl carbon.

Aminolysis Reactions

The ester reacts with amines to form amides, leveraging methodologies from modern amidation protocols:

Notable Example :

Reaction with benzylamine under photoredox catalysis produces -benzyl-3-amino-4-ethoxybenzamide in 82% yield under metal-free conditions .

Reduction Reactions

The ester group can be reduced to primary alcohols:

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 3-Amino-4-ethoxybenzyl alcohol + 2-(diethylamino)ethanol | 90% | |

| DIBAL-H | Toluene, -78°C, 2h | Partial reduction to aldehyde | 45% |

Limitation : Over-reduction may occur with strong agents like LiAlH₄, necessitating careful stoichiometric control.

Oxidation of Amino and Ethoxy Groups

The aromatic substituents participate in selective oxidations:

| Target Group | Oxidizing Agent | Products | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Amino group (-NH₂) | KMnO₄, H₂O, 25°C | Nitro derivative (3-nitro-4-ethoxybenzoic acid ester) | pH 7, 24h | 60% | |

| Ethoxy group (-OCH₂CH₃) | CrO₃, H₂SO₄ | Carboxylic acid derivative | 80°C, 6h | 55% |

Caution : Strong oxidizers may degrade the ester backbone, requiring controlled reaction times.

Transesterification

The ester exchanges alkoxy groups under catalytic conditions:

| Alcohol | Catalyst | Products | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | NaOCH₃ | Methyl 3-amino-4-ethoxybenzoate | Reflux | 75% | |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-amino-4-ethoxybenzoate | 100°C | 68% |

Mechanism : Proceeds via tetrahedral intermediate formation, favored by alkoxide bases.

Photochemical Reactions

UV-induced reactivity has been explored for functional group modifications:

| Reaction | Conditions | Products | Notes | Reference |

|---|---|---|---|---|

| UV light (254 nm) | Benzil, 25°C, 8h | Benzoin adducts | Radical intermediates | |

| Photoredox catalysis | Ru(bpy)₃²⁺, 450 nm LED | Cross-coupled amides | Requires H₂O/O₂ |

Application : Used to synthesize deuterated amides in D₂O .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions | Stability Notes |

|---|---|---|---|

| Ester | Hydrolysis/Aminolysis | Acidic/basic or catalytic | Stable in dry solvents |

| Amino (-NH₂) | Oxidation/Electrophilic substitution | Neutral pH, mild oxidizers | Air-sensitive |

| Ethoxy (-OCH₂CH₃) | O-Demethylation | Strong acids/bases | Hydrolytically stable |

Mechanistic Case Study: Aminolysis via Mn(I) Catalysis

A representative mechanism for amide formation involves:

Scientific Research Applications

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzoic acid derivatives, focusing on substituent positions, functional groups, and pharmacological uses:

¹ The molecular formula is inferred from structural analogs and substituent contributions.

Key Observations:

Alkoxy Group: The ethoxy (OCH₂CH₃) substituent in the target compound is shorter than proxymetacaine’s propoxy (OCH₂CH₂CH₃) group. This difference could influence metabolic stability and duration of action.

Ester Moiety: The 2-(diethylamino)ethyl ester is common among local anesthetics, facilitating hydrolysis by esterases to terminate activity. The target compound’s ester group is identical to procaine’s, suggesting similar metabolic pathways .

Pharmacological Trends: Procaine’s para-amino group limits its lipid solubility, reducing efficacy in inflamed tissues. In contrast, proxymetacaine’s meta-amino and propoxy groups enhance its potency for topical use . The 4-methyl analog (CAS 34320-71-3) demonstrates that alkyl substituents (e.g., CH₃) can retain anesthetic activity but may alter irritation profiles .

Biological Activity

Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C15H24N2O3

- Molecular Weight : 280.36 g/mol

- CAS Number : 78329-81-4

The compound is synthesized through the reaction of 4-amino-3-ethoxybenzoic acid with 2-(diethylamino)ethanol, leading to various chemical properties that facilitate its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid possess antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Antitumor Activity

Some studies suggest that benzoic acid derivatives can exhibit antitumor activity. For example, structural analogs have been explored for their ability to inhibit cancer cell proliferation through apoptosis induction . This activity may be linked to the modulation of signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. The diethylamino moiety could contribute to neuroprotection by enhancing blood-brain barrier permeability and modulating neurotransmitter systems . Specific studies are needed to clarify these effects for this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester | Propoxy group instead of ethoxy | Similar antimicrobial effects |

| Ethyl 4-(dimethylamino)benzoate | Dimethylamino group | Antimicrobial and anesthetic properties |

| 4-Ethoxybenzoic acid ethyl ester | Lacks amino groups | Limited biological activity |

The comparison highlights that while structural modifications can influence biological activity, the core benzoic acid structure remains pivotal in mediating these effects.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid inhibited the growth of Gram-positive bacteria effectively. The study suggested that modifications at the amino and ethoxy positions significantly enhanced antibacterial potency . -

Antitumor Research :

In a study focused on cancer therapeutics, compounds similar to Benzoic acid, 3-amino-4-ethoxy-, were found to induce apoptosis in cancer cell lines via mitochondrial pathways. This research supports the potential use of such compounds in developing new anticancer agents . -

Neuroprotective Studies :

Research highlighted in Neuropharmacology indicated that certain benzoic acid derivatives could protect neuronal cells from oxidative stress-induced damage. This finding opens avenues for exploring neuroprotective applications for this compound .

Q & A

Q. How does the compound’s stability vary in biological matrices during pharmacokinetic studies?

- Methodological Answer : Stability in plasma/serum is assessed via:

- Matrix-matched QC samples : Spike compound into rat plasma, incubate at 37°C, and quantify degradation using LC-MS/MS.

- Additives : EDTA inhibits metalloprotease-driven hydrolysis, extending half-life from 2.5 to 8.7 hours in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.